4-((3-Chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
Description
This compound features a quinoline core substituted at position 3 with a carbonitrile group, position 4 with a (3-chloro-4-methoxyphenyl)amino moiety, and position 6 with an ethyl group. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Key spectral data (e.g., ¹³C NMR, HRMS) confirm its structure, with HRMS (ESI-Orbitrap) supporting the molecular formula C₂₀H₁₈ClN₃O·HCl (calculated m/z: 380.12 for the free base) .
Properties
IUPAC Name |
4-(3-chloro-4-methoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O.ClH/c1-3-12-4-6-17-15(8-12)19(13(10-21)11-22-17)23-14-5-7-18(24-2)16(20)9-14;/h4-9,11H,3H2,1-2H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOFTPYDTPRNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)OC)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((3-Chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, alongside data tables summarizing key findings from recent research.
The compound has the following chemical structure:
- Molecular Formula : C19H19ClN4O
- Molecular Weight : 356.84 g/mol
Antiviral Activity
Recent studies have indicated that compounds similar to 4-((3-Chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile exhibit antiviral properties, particularly against hepatitis B virus (HBV). For instance, derivatives with similar structural motifs have shown effective inhibition of HBV replication in vitro, with EC50 values ranging from 1.1 to 7.7 μM and minimal cytotoxicity (CC50 > 80 μM) .
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer activity. A study demonstrated that related quinoline derivatives displayed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The biological activity is believed to stem from the compound's ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For example, docking studies suggest that it may inhibit certain kinases or nucleic acid synthesis pathways critical for viral replication or tumor growth.
Case Studies
- Hepatitis B Virus Inhibition : A study involving a series of quinoline derivatives, including those structurally related to our compound, reported effective inhibition of HBV replication with favorable selectivity indices (SI) . The most potent compounds showed SI values exceeding 80, indicating low toxicity relative to their antiviral efficacy.
- Cancer Cell Line Studies : Another research effort focused on the anticancer potential of quinoline derivatives revealed that compounds similar to 4-((3-Chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile induced apoptosis in human cancer cell lines such as HeLa and MCF-7, with IC50 values in the low micromolar range .
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
| Compound Name | Target Activity | EC50/IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Compound A | HBV Inhibition | 1.1 | >80 | 72.7 |
| Compound B | Anticancer (HeLa) | 5.0 | >100 | 20 |
| Compound C | Anticancer (MCF-7) | 6.5 | >90 | 13.8 |
Scientific Research Applications
Antibacterial Properties
Quinoline derivatives, including 4-((3-Chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride, have been recognized for their broad-spectrum antibacterial activities.
Case Studies
- A study demonstrated that quinoline derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing effectiveness against antibiotic-resistant strains .
- Another investigation highlighted the efficacy of specific quinoline derivatives in treating infections caused by Staphylococcus aureus and Escherichia coli, showcasing minimal inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
Anticancer Applications
The anticancer potential of quinoline derivatives has garnered attention in recent years.
Case Studies
- Research indicates that certain quinoline derivatives can inhibit the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
- A study reported that a related compound exhibited selective cytotoxicity against HepG2 liver cancer cells, with a notable decrease in cell viability at low concentrations .
Antiviral Activity
Emerging evidence suggests that quinoline derivatives may also possess antiviral properties.
Case Studies
- Elvitegravir, a quinoline derivative, was developed as an integrase inhibitor for HIV treatment, demonstrating significant efficacy in clinical trials .
- Other studies have explored the potential of quinoline-based compounds to inhibit the replication of various viruses, including influenza and hepatitis C virus .
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Antibacterial | Inhibition of DNA gyrase and topoisomerase IV | Effective against resistant strains; low MIC values |
| Anticancer | Induction of apoptosis; inhibition of topoisomerases | Selective cytotoxicity against specific cancer cell lines |
| Antiviral | Inhibition of viral replication | Effective against HIV and other viral infections |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substitution Patterns on the Quinoline Core
Target Compound vs. 6-Amino-4-[(3-Chloro-4-Fluorophenyl)Amino]-7-Ethoxy-Quinoline-3-Carbonitrile
- Target: 6-Ethyl, 3-carbonitrile, 4-(3-chloro-4-methoxyphenyl)amino.
- Analog (): 7-Ethoxy, 6-amino, 4-(3-chloro-4-fluorophenyl)amino.
- Key Differences :
Target vs. 6-Amino-4-((3-Chloro-4-(Pyridin-2-YlMethoxy)Phenyl)Amino)-7-Ethoxyquinoline-3-Carbonitrile Hydrochloride ()
- Analog (CAS 915942-01-7) : Substituted with pyridinylmethoxy at position 4-phenyl and ethoxy at position 6.
- Key Differences :
Substituent Impact on Physicochemical Properties
Spectral and Crystallographic Validation
- ¹³C NMR: The target’s quinoline carbons (δ ~150–120 ppm) align with analogs (, δ 167.2–112.9 ppm), confirming core integrity .
Q & A
Q. What are the recommended synthetic routes for 4-((3-Chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis of quinoline derivatives typically involves cyclization, condensation, or nucleophilic substitution reactions. For this compound:
- Step 1: Start with a 6-ethylquinoline-3-carbonitrile backbone. Introduce the 3-chloro-4-methoxyphenylamino group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 2: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
- Step 3: Form the hydrochloride salt by treating the free base with HCl in ethanol.
- Optimization: Monitor reaction progress via TLC and HPLC. Use recrystallization (e.g., ethanol/water) to achieve >98% purity. Adjust stoichiometry of the amino group donor to minimize byproducts like unsubstituted quinoline derivatives .
Q. What analytical techniques are critical for characterizing this compound and validating its structure?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺) and isotopic patterns (e.g., chlorine isotopes) .
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation in methanol), determine absolute configuration and hydrogen-bonding interactions .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Desiccate using silica gel to prevent hydrolysis of the carbonitrile group .
- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., hydrolysis to carboxylic acid derivatives) .
- Handling: Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong acids/bases to prevent decomposition of the quinoline core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
Methodological Answer:
- Solubility Profiling: Use shake-flask method (pH 1–7.4 buffers) with HPLC quantification. Compare results with predicted values (e.g., ALOGPS) .
- Bioavailability Studies:
- In vitro: Caco-2 cell permeability assays to assess intestinal absorption.
- In vivo: Pharmacokinetic profiling in rodent models (plasma concentration vs. time curves).
- Data Reconciliation: Identify variables causing discrepancies (e.g., polymorphic forms, salt vs. free base) using DSC/TGA to characterize crystallinity .
Q. What mechanistic insights can be gained from studying degradation pathways under stress conditions?
Methodological Answer:
- Forced Degradation: Expose to heat (80°C), light (ICH Q1B), and oxidative conditions (H₂O₂). Monitor via LC-MS to identify degradants (e.g., quinoline ring oxidation, loss of ethyl group) .
- Mechanistic Probes: Use isotopically labeled compounds (e.g., ¹⁸O-water) to trace hydrolysis pathways.
- Kinetic Analysis: Calculate activation energy (Arrhenius plots) to predict shelf-life under storage conditions .
Q. How can researchers validate the compound’s selectivity in complex biological systems?
Methodological Answer:
- Omics Approaches:
- Proteomics: SILAC labeling to identify off-target protein interactions in cell lysates.
- Transcriptomics: RNA-seq to assess gene expression changes post-treatment.
- Selectivity Screening: Use panels of related enzymes (e.g., kinase profiling with 100+ targets) to calculate selectivity scores .
- Animal Models: Compare efficacy/toxicity in wild-type vs. knockout models (e.g., bacterial resistance studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
